molecular formula C5H8O4 B8457394 (Propionyloxy)acetic acid

(Propionyloxy)acetic acid

Cat. No.: B8457394
M. Wt: 132.11 g/mol
InChI Key: HJYGWLFMHCJRJG-UHFFFAOYSA-N
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Description

(Propionyloxy)acetic acid, chemically designated as (2-propionyl-phenoxy)-acetic acid, is an organic compound with the molecular formula C₁₁H₁₂O₄ and a molecular weight of 208.216 g/mol . Its CAS registry number is 19728-14-4, and it is structurally characterized by a phenoxy group substituted with a propionyloxy moiety (–O–CO–CH₂CH₃) and an acetic acid (–CH₂COOH) side chain. This compound is part of the broader class of acetic acid derivatives, where functional groups are appended to modulate reactivity, solubility, and biological activity. Its synthesis typically involves condensation reactions, such as the reaction of phenol derivatives with propionyl chloride in the presence of a base like triethylamine (TEA) .

Properties

Molecular Formula

C5H8O4

Molecular Weight

132.11 g/mol

IUPAC Name

2-propanoyloxyacetic acid

InChI

InChI=1S/C5H8O4/c1-2-5(8)9-3-4(6)7/h2-3H2,1H3,(H,6,7)

InChI Key

HJYGWLFMHCJRJG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OCC(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a primary reaction pathway for (Propionyloxy)acetic acid, breaking the ester bond to yield acetic acid and propionic acid or their derivatives.

Acidic Hydrolysis

Under acidic conditions (e.g., HCl or H₂SO₄), the ester group undergoes protonation, followed by nucleophilic attack by water. This results in cleavage of the C–O bond:

CH3COO CH2COOH+H2OH+CH3COOH+HOCH2COOH\text{CH}_3\text{COO CH}_2\text{COOH}+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{CH}_3\text{COOH}+\text{HOCH}_2\text{COOH}

Key data :

  • Reaction rate increases with temperature (80–100°C).

  • Yields >90% under reflux conditions .

Basic Hydrolysis (Saponification)

In alkaline media (e.g., NaOH), the ester is hydrolyzed to sodium acetate and sodium glycolate:

CH3COO CH2COOH+2NaOHCH3COONa++HOCH2COONa++H2O\text{CH}_3\text{COO CH}_2\text{COOH}+2\text{NaOH}\rightarrow \text{CH}_3\text{COO}^-\text{Na}^++\text{HOCH}_2\text{COO}^-\text{Na}^++\text{H}_2\text{O}

Key data :

  • Complete conversion occurs within 2–3 hours at 60°C .

Catalytic Deprotection

Lewis acid catalysts like AlCl₃/MCM-41 selectively cleave the propionyloxy group under mild conditions:

CatalystTemperatureSolventYieldProducts
AlCl₃/MCM-41130°CChlorobenzene68%Acetic acid, Propionic acid

Mechanism : The catalyst stabilizes the transition state for C–O bond cleavage, favoring selective deprotection without affecting other functional groups .

Thermal Decomposition

At elevated temperatures (>150°C), this compound undergoes decomposition:

CH3COO CH2COOHΔCH3COOH+CH2=CHCOOH\text{CH}_3\text{COO CH}_2\text{COOH}\xrightarrow{\Delta}\text{CH}_3\text{COOH}+\text{CH}_2=\text{CHCOOH}

Key data :

  • Major products: Acetic acid and acrylic acid.

  • Decomposition accelerates above 200°C, with carbon dioxide as a byproduct .

Salt Formation

The carboxylic acid group reacts with metals or bases to form salts:

ReactantConditionsProductApplication
NaOHAqueous, room tempSodium glycolatePharmaceutical synthesis
MgEthanol, refluxMagnesium acetateCatalysis

Notable reaction :

2CH3COO CH2COOH+MgMg(CH3COO)2+HOCH2COOH++H22\text{CH}_3\text{COO CH}_2\text{COOH}+\text{Mg}\rightarrow \text{Mg}(\text{CH}_3\text{COO})_2+\text{HOCH}_2\text{COO}^-\text{H}^++\text{H}_2

Yields exceed 75% in ethanol at 70°C .

Stability and Reactivity

  • Air/Water Stability : Stable under ambient conditions but hydrolyzes in humid environments .

  • Reactivity Alerts : Forms explosive peroxides upon prolonged storage with oxygen .

Comparative Reaction Kinetics

Reaction TypeActivation Energy (kJ/mol)Rate Constant (s⁻¹)
Acidic Hydrolysis523.2 × 10⁻⁴
Catalytic Cleavage201.8 × 10⁻³

Lower activation energy for catalytic cleavage highlights its efficiency .

Comparison with Similar Compounds

Table 1: Comparison of Propionyloxy and Acetoxy Derivatives

Property This compound Acetoxy Analog (e.g., 4a–c)
Molecular Formula C₁₁H₁₂O₄ C₁₀H₁₀O₄
Molecular Weight (g/mol) 208.216 194.18
Substituent Chain Length C3 (propionyl) C2 (acetyl)
Synthetic Yield 40–60% Not reported

Aryloxyacetic Acids

and highlight compounds like {4-[(2E)-3-phenylprop-2-enoyl]phenoxy}acetic acid (10a) and [2-(allyloxy)phenoxy]acetic acid.

  • Functional Groups : 10a contains a cinnamoyl group (C₆H₅–CH=CH–CO–), while this compound has a simpler aliphatic chain.
  • Spectroscopic Data: 10a shows distinct IR peaks at 1735–1704 cm⁻¹ (acid C=O) and 1662 cm⁻¹ (enone C=O), contrasting with propionyloxy’s ester C=O (~1740 cm⁻¹) .
  • Molecular Weight: 10a (283.28 g/mol) is heavier due to the phenylpropenoyl group, impacting solubility and bioavailability .

Table 2: Structural and Physical Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound C₁₁H₁₂O₄ 208.216 Phenoxy, propionyloxy, acetic acid
{4-[(2E)-3-phenylprop-2-enoyl]phenoxy}acetic acid (10a) C₁₇H₁₄O₄ 283.28 Phenoxy, cinnamoyl, acetic acid
[2-(Allyloxy)phenoxy]acetic acid C₁₁H₁₂O₄ 208.21 Phenoxy, allyloxy, acetic acid

Benzoic Acid Derivatives

4-(Propionyloxy)benzoic acid (CAS 5422-80-0, ) replaces acetic acid with a benzoic acid backbone.

  • Acidity : The aromatic ring in benzoic acid derivatives increases acidity (pKa ~4.2) compared to aliphatic this compound (pKa ~3.5–4.0) due to resonance stabilization of the conjugate base.
  • Applications : Benzoic acid derivatives are widely used as preservatives, whereas this compound’s applications are less documented but may include polymer synthesis .

Esters vs. Acids

Allyl phenoxyacetate (CAS 7493-74-5, ) is an ester analog of this compound.

  • Reactivity : The ester group (–COOR) is less acidic than the carboxylic acid (–COOH), making it more suitable for flavoring agents (e.g., FEMA 2038) rather than pharmaceutical synthesis.
  • Physical Properties: Allyl phenoxyacetate has a lower density (1.102 g/mL) and molecular weight (192.21 g/mol) compared to this compound .

Other Acetic Acid Derivatives

lists derivatives with sulfonyl, phosphoranylidene, and thio groups. For example:

  • (Phenylsulfonyl)acetic acid : Incorporates a sulfonyl group, enhancing electrophilicity and thermal stability.
  • Key Difference : These derivatives exhibit divergent reactivity profiles due to electron-withdrawing substituents, unlike the electron-neutral propionyloxy group in this compound .

Q & A

Q. What analytical methods are recommended for quantifying (Propionyloxy)acetic acid hydrolysis kinetics?

A pH-sensitive colorimetric assay using cresol purple is effective for monitoring ester hydrolysis. The method involves dissolving the compound in 2.5 mM Bicine buffer (pH 8.3) with 0.2 M NaCl and tracking absorbance changes at 577 nm. The proton release during ester bond cleavage is detected via the indicator dye, with an extinction coefficient of 1.51×103M1cm11.51 \times 10^3 \, \text{M}^{-1}\text{cm}^{-1} .

Q. How should researchers prepare this compound derivatives to ensure stability during experiments?

Stability is maintained by storing the compound under inert conditions (e.g., nitrogen atmosphere) and avoiding contact with oxidizing agents. Temperature-controlled environments (e.g., 4°C for short-term storage) and desiccants are recommended to prevent decomposition into carbon monoxide or dioxide .

Advanced Research Questions

Q. How can variability in hydrolysis rate data for this compound be resolved under enzymatic conditions?

Conduct triplicate trials with enzyme concentrations ≤1.0 µM to minimize batch-to-batch variability. Include internal controls (e.g., acetic acid titrants) and validate enzyme activity using standardized substrates. Statistical tools like standard deviation analysis (e.g., ±0.0430 M) ensure reproducibility .

Q. What methodologies identify decomposition pathways of this compound under stress conditions?

Accelerated stability studies using HPLC/MS can detect breakdown products (e.g., propionic acid, glycolic acid). Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal degradation. Compatibility testing with lab reagents (e.g., DMSO) clarifies reaction pathways .

Q. How to optimize experimental designs for studying enzyme-catalyzed hydrolysis of this compound?

Apply Michaelis-Menten kinetics by varying substrate concentrations (1–10 mM) and enzyme levels (0.1–1.0 µM). Use pH-stat titration to maintain constant pH and track real-time kinetics. Include negative controls (e.g., enzyme-free reactions) to distinguish non-enzymatic hydrolysis .

Methodological Considerations

  • Data Contradictions : Address discrepancies in hydrolysis rates by standardizing buffer ionic strength (e.g., 0.2 M NaCl) and validating spectrophotometer calibration with known standards .
  • Toxicity Screening : Reference acute toxicity data (e.g., LD50_{50} = 720 mg/kg in rats) and follow OECD guidelines for in vitro assays when evaluating biomedical safety .

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